

Cellooctaose: A Technical Guide to its Molecular Properties and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cellooctaose

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Introduction

Cellooctaose is a well-defined oligosaccharide composed of eight D-glucose units linked by β -(1 \rightarrow 4) glycosidic bonds. As a member of the cellodextrin family, it serves as a soluble analog of cellulose and is a key substrate in studies involving cellulolytic enzymes, particularly β -glucosidases[1]. Its defined structure and intermediate chain length make it a valuable tool in biofuel research, enzymology, and as a model compound for understanding cellulose degradation. This technical guide provides an in-depth overview of the molecular formula and weight of **cellooctaose**, alongside detailed methodologies for their experimental determination.

Molecular Formula and Weight

The fundamental molecular properties of **cellooctaose** are summarized in the table below. These values are derived from its chemical structure, which consists of eight glucose monomers.

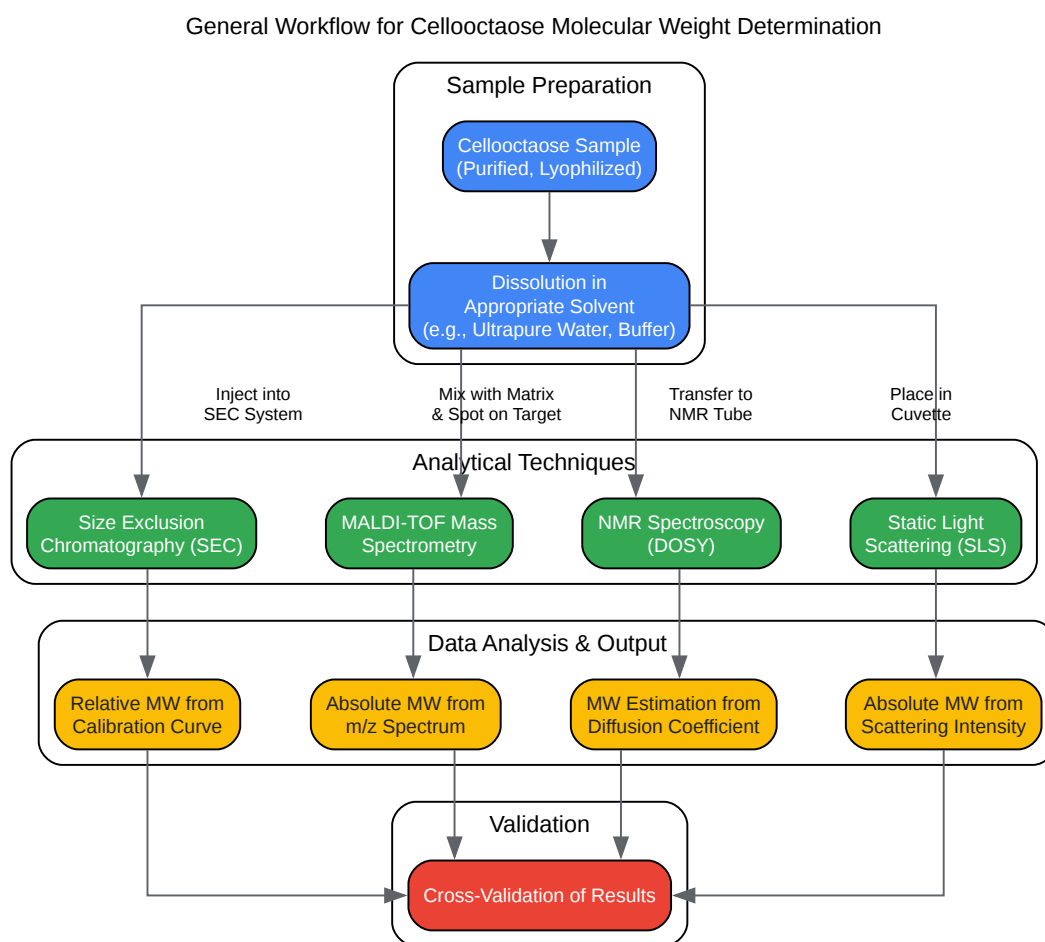
Property	Value	Source(s)
Molecular Formula	C ₄₈ H ₈₂ O ₄₁	[1] [2]
Molecular Weight	1315.14 g/mol	[1] [2]
Structure	Linear chain of 8 β -(1 \rightarrow 4) linked D-glucose units	[1]

Experimental Determination of Molecular Weight

The accurate determination of the molecular weight of oligosaccharides like **cellooctaose** is crucial for their characterization. Several robust analytical techniques can be employed for this purpose. The following sections detail the experimental protocols for the most common methods.

Experimental Workflow for Molecular Weight Determination

The general workflow for determining the molecular weight of an oligosaccharide sample such as **cellooctaose** involves several key stages, from sample preparation to data analysis and validation across different techniques.



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Caption: A flowchart illustrating the primary steps for determining the molecular weight of **cellooctaose**.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a soft ionization technique that allows for the analysis of large biomolecules with high sensitivity, providing a direct measurement of molecular weight.

Experimental Protocol:

- Sample Preparation:
 - Dissolve the purified **cellooctaose** sample in ultrapure water to a concentration of approximately 1 mg/mL.
- Matrix Preparation:
 - Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid). DHB is a commonly used matrix for carbohydrate analysis.
- Target Spotting:
 - Mix the **cellooctaose** solution and the matrix solution in a 1:1 ratio (v/v).
 - Spot 1 μL of the mixture onto the MALDI target plate and allow it to air-dry completely. This co-crystallization of the analyte within the matrix is crucial for successful analysis.
- Mass Spectrometry Analysis:
 - Analyze the sample using a MALDI-TOF (Time-of-Flight) mass spectrometer.
 - Acquire spectra in positive ion mode, as oligosaccharides readily form adducts with sodium ($[\text{M}+\text{Na}]^+$) or potassium ($[\text{M}+\text{K}]^+$).
 - The instrument is calibrated using standards with known molecular weights that bracket the expected mass of **cellooctaose**.
- Data Analysis:

- The molecular weight is determined from the mass-to-charge ratio (m/z) of the most abundant analyte peak, accounting for the mass of the adduct ion (e.g., Na^+ at ~ 23 Da).

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume in solution. It is a common method for determining the molecular weight distribution of polymers and oligosaccharides.

Experimental Protocol:

- System Preparation:
 - Equilibrate a High-Performance Liquid Chromatography (HPLC) system equipped with a size exclusion column (e.g., a column packed with porous hydrophilic gel suitable for oligosaccharide separation) with the mobile phase (e.g., an aqueous buffer like 0.1 M sodium nitrate).
 - Ensure a stable baseline for the refractive index (RI) detector, which is commonly used for carbohydrate analysis due to their lack of a strong UV chromophore.
- Calibration:
 - Prepare a series of calibration standards with known molecular weights (e.g., dextran or pullulan standards) spanning a range that includes the expected molecular weight of **cellooctaose**.
 - Inject each standard individually and record its elution time.
 - Generate a calibration curve by plotting the logarithm of the molecular weight ($\log \text{MW}$) against the elution time.
- Sample Analysis:
 - Dissolve the **cellooctaose** sample in the mobile phase to a known concentration.
 - Inject the sample into the SEC system under the same conditions as the standards.
- Data Analysis:

- Determine the elution time of the **cellooctaose** peak.
- Interpolate the molecular weight of **cellooctaose** from the calibration curve using its elution time. It is important to note that this method provides a relative molecular weight, as it depends on the hydrodynamic volume similarity between the sample and the standards used for calibration[3].

NMR Spectroscopy

Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to estimate the molecular weight of molecules by measuring their diffusion coefficients in solution.

Experimental Protocol:

- Sample Preparation:
 - Dissolve a few milligrams of the lyophilized **cellooctaose** sample in a deuterated solvent, typically deuterium oxide (D₂O).
 - Transfer the solution to a 5 mm NMR tube.
- NMR Measurement:
 - Acquire a 2D DOSY spectrum on a high-field NMR spectrometer. The experiment involves applying pulsed field gradients to measure the attenuation of NMR signals due to molecular diffusion.
- Data Analysis:
 - Process the DOSY data to calculate the diffusion coefficient (D) of **cellooctaose**.
 - The molecular weight can be estimated by comparing the measured diffusion coefficient to those of a series of known molecular weight standards (e.g., other oligosaccharides or polymers) run under identical conditions, creating a calibration curve of log(D) versus log(MW)[4].

Static Light Scattering (SLS)

SLS measures the intensity of light scattered by molecules in solution to determine their absolute weight-average molecular weight.

Experimental Protocol:

- System Setup:
 - SLS can be performed in two modes: as a standalone "batch" measurement or coupled with an SEC system (SEC-MALS). For SEC-MALS, an SLS detector is placed in-line after the SEC column and before the RI detector.
- Sample Preparation:
 - For batch mode, dissolve the **cellooctaose** sample in a filtered, degassed solvent to several known concentrations.
 - For SEC-MALS, a single concentration is prepared and injected into the SEC system.
- Measurement:
 - The intensity of scattered light is measured. In batch mode, this is done for each concentration. In SEC-MALS, it is measured continuously as the sample elutes from the column.
- Data Analysis:
 - The Rayleigh theory describes the relationship between scattered light intensity, molecular weight, and concentration[5].
 - The data is analyzed (often using a Zimm plot in batch mode) to extrapolate to zero concentration and zero angle, yielding the absolute weight-average molecular weight (Mw) [6]. This method does not require calibration with molecular weight standards.

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- To cite this document: BenchChem. [Cellooctaose: A Technical Guide to its Molecular Properties and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365227#cellooctaose-molecular-weight-and-formula]

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